1-(Oxan-4-yl)piperidine-4-carboxamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-(oxan-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C11H20N2O2/c12-11(14)9-1-5-13(6-2-9)10-3-7-15-8-4-10/h9-10H,1-8H2,(H2,12,14) |
InChI Key |
VMGLADSYEVMVOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CCOCC2 |
Origin of Product |
United States |
Contextual Significance of Piperidine 4 Carboxamide Scaffolds in Drug Discovery and Development
The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous feature in a multitude of approved drugs and clinical candidates. Its prevalence stems from its ability to confer favorable physicochemical and pharmacokinetic properties upon a molecule. The piperidine-4-carboxamide scaffold, in particular, offers a unique three-dimensional structure with well-defined vectors for substitution, allowing for the precise orientation of functional groups to interact with biological targets.
This structural motif is a cornerstone in the design of agents targeting a wide range of diseases. For instance, derivatives of piperidine-4-carboxamide have been investigated as potent inhibitors of various enzymes and receptors. Research has demonstrated the potential of this scaffold in the development of inhibitors for targets such as carbonic anhydrases, which are implicated in cancer, and protein kinase B (Akt), a key node in cell signaling pathways often dysregulated in cancer. nih.govnih.gov Furthermore, the piperidine-4-carboxamide core has been extensively utilized in the pursuit of novel therapeutics for central nervous system (CNS) disorders, leveraging its ability to cross the blood-brain barrier and interact with neuronal targets. mdpi.comacs.orggoogle.com
The inherent versatility of the piperidine-4-carboxamide scaffold allows for the systematic exploration of structure-activity relationships (SAR). By modifying the substituents on the piperidine nitrogen and the carboxamide moiety, chemists can fine-tune a compound's potency, selectivity, and metabolic stability. This modular nature makes it an attractive starting point for lead optimization campaigns in drug discovery programs.
Rationale for the Academic Investigation of 1 Oxan 4 Yl Piperidine 4 Carboxamide and Its Analogues
The specific academic and industrial interest in 1-(Oxan-4-yl)piperidine-4-carboxamide and its analogues is driven by the strategic incorporation of the oxane (tetrahydropyran) ring. This particular substituent introduces several desirable features from a medicinal chemistry perspective.
The oxane ring is a polar, non-aromatic heterocycle that can improve the aqueous solubility and metabolic stability of a compound. Its ability to act as a hydrogen bond acceptor can facilitate interactions with biological targets. Furthermore, the conformational rigidity of the oxane ring, when compared to an acyclic alkyl chain, can help to pre-organize the molecule into a bioactive conformation, potentially leading to higher binding affinity and selectivity.
The investigation into analogues of this compound allows researchers to probe the impact of these properties on biological activity. By systematically altering the substitution pattern on both the piperidine (B6355638) and oxane rings, as well as modifying the carboxamide linker, scientists can build a comprehensive understanding of the SAR for a given biological target. This knowledge is crucial for the rational design of next-generation therapeutic agents with improved efficacy and safety profiles.
Overview of Research Trajectories for Novel Chemical Entities in This Structural Class
Development and Optimization of Convergent and Divergent Synthetic Routes
The construction of the this compound scaffold can be approached through both convergent and divergent synthetic strategies. Convergent synthesis involves the separate preparation of the oxane and piperidine fragments, which are then coupled. Divergent synthesis begins with a common intermediate that is subsequently elaborated to introduce the required functional groups. nih.gov
Strategic Approaches to the Piperidine Core Formation
The piperidine ring is a fundamental component of numerous pharmaceuticals. nih.govresearchgate.net Its synthesis is a well-established area of organic chemistry, with several strategic approaches available.
A primary method for forming the piperidine core is the catalytic hydrogenation of substituted pyridine (B92270) precursors. nih.govwhiterose.ac.uk This method is effective for producing a variety of piperidine derivatives. For instance, the hydrogenation of a pyridine-4-carboxamide derivative over a suitable catalyst like platinum oxide (PtO2) or palladium on carbon (Pd/C) can yield the saturated piperidine-4-carboxamide ring system. nih.gov
Another versatile approach is the construction of the piperidine ring from acyclic precursors through intramolecular cyclization reactions. nih.gov These reactions can involve various strategies, such as reductive amination of δ-amino ketones or aldehydes, or ring-closing metathesis. nih.gov
Incorporation Techniques for the Oxane Ring Moiety
The oxane (tetrahydropyran) ring is typically introduced onto the piperidine nitrogen via N-alkylation. The most common and efficient method for this transformation is reductive amination. nih.govnih.gov This reaction involves the condensation of a piperidine-4-carboxamide with oxan-4-one (tetrahydro-4H-pyran-4-one) to form an intermediate iminium ion, which is then reduced in situ to yield the final N-substituted product.
Several reducing agents can be employed for this purpose, with sodium triacetoxyborohydride (B8407120) (STAB) being particularly effective due to its mildness and selectivity. nih.gov The reaction is typically carried out in a chlorinated solvent such as 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (B109758) (DCM), often with the addition of a small amount of acetic acid to facilitate iminium ion formation.
| Reactants | Reducing Agent | Solvent | Additive | Typical Yield |
|---|---|---|---|---|
| Piperidine-4-carboxamide, Oxan-4-one | Sodium triacetoxyborohydride (STAB) | 1,2-Dichloroethane (DCE) | Acetic Acid | High |
| Piperidine-4-carboxamide, Oxan-4-one | Sodium cyanoborohydride (NaBH3CN) | Methanol (MeOH) | Acetic Acid | Moderate to High |
Functionalization Strategies for the Carboxamide Group
The carboxamide functional group at the C4 position of the piperidine ring is a crucial feature of the target molecule. Its synthesis can be achieved through several reliable methods.
One common strategy involves the amidation of a precursor, piperidine-4-carboxylic acid. researchgate.net This is typically accomplished using standard peptide coupling reagents. A carboxylic acid is activated in situ and then reacted with an amine source, such as ammonia (B1221849) or ammonium (B1175870) chloride, to form the amide bond.
Another route begins with a nitrile precursor, such as 1-benzyl-4-cyano-4-phenylaminopiperidine, which can be selectively hydrolyzed to the corresponding amide using concentrated sulfuric acid. researchgate.net The protecting group on the nitrogen can then be removed to provide the piperidine-4-carboxamide intermediate. researchgate.net
| Reagent | Full Name | Activator/Additive |
|---|---|---|
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA or Triethylamine |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA or Triethylamine |
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | HOBt (Hydroxybenzotriazole) |
| SOCl2 | Thionyl chloride | None (forms acyl chloride intermediate) |
Stereoselective Synthesis of Enantiopure Intermediates and Final Product
Achieving stereocontrol in the synthesis of substituted piperidines is a significant challenge and an area of active research. nih.govrsc.org The development of asymmetric routes to access enantiopure intermediates is critical for pharmaceutical applications. acs.org
Strategies for stereoselective synthesis often rely on the use of chiral auxiliaries, chiral catalysts, or enzyme-catalyzed resolutions. nih.gov For example, a three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines, inspired by biosynthetic pathways. rsc.org This method can produce chiral dihydropyridinone intermediates that serve as versatile building blocks. rsc.org
Kinetic resolution using chiral ligands, such as sparteine (B1682161) in combination with organolithium bases, can be employed to separate enantiomers of piperidine intermediates. acs.org Furthermore, functionalization of prochiral positions on a pre-formed piperidine ring using rhodium-catalyzed C-H insertion reactions can introduce new stereocenters with high levels of control. nih.gov
Exploration of Novel Chemical Reactions and Catalysis for Compound Synthesis
Modern organic synthesis increasingly relies on the development of novel catalytic methods to improve efficiency, selectivity, and sustainability. mdpi.comnih.gov Transition-metal-catalyzed reactions, in particular, have revolutionized the construction of complex molecular scaffolds. researchgate.net
Transition Metal-Catalyzed Coupling Reactions in Scaffold Assembly
Transition-metal catalysis offers powerful tools for the formation of C-N and C-C bonds, which are central to the assembly of the this compound scaffold. researchgate.net While direct application to this specific molecule might not be widely reported, the principles of these reactions are highly relevant for analogous syntheses.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds. It could be envisioned in a convergent synthesis where a 4-halopiperidine derivative is coupled with 4-aminooxane. Alternatively, the piperidine ring itself could be formed via an intramolecular Buchwald-Hartwig reaction of a suitable amino-halide precursor.
Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction forms C-C bonds by coupling an organoboron compound with a halide or triflate. While not directly applicable for the final N-C bond formation in the target molecule, it is invaluable for synthesizing functionalized precursors. For example, aryl or alkyl groups could be introduced onto the piperidine or oxane rings prior to their coupling.
| Reaction | Catalyst/Ligand System | Bond Formed | Potential Application in Scaffold Synthesis |
|---|---|---|---|
| Buchwald-Hartwig Amination | Pd(OAc)2 / BINAP or other phosphine (B1218219) ligands | C-N | Coupling of piperidine and oxane moieties. |
| Suzuki-Miyaura Coupling | Pd(PPh3)4 or PdCl2(dppf) | C-C | Functionalization of pyridine or piperidine precursors. mdpi.com |
| Gold-Catalyzed Cyclization | Au(I) complexes | C-N, C-O | Formation of piperidine rings from acyclic amides. nih.gov |
The application of these advanced catalytic methods continues to evolve, offering more efficient and selective pathways to complex molecules like this compound.
Organocatalytic Methods for Asymmetric Synthesis
Asymmetric organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for the enantioselective synthesis of chiral compounds, avoiding the use of metal-based catalysts. cardiff.ac.ukmdpi.com For a molecule like this compound, where chirality could be introduced at the piperidine ring, organocatalysis offers elegant solutions.
A key strategy would involve the asymmetric synthesis of the piperidine-4-carboxamide core. Chiral phosphoric acids or proline and its derivatives are common organocatalysts for such transformations. nih.govekb.eg For instance, an asymmetric aza-Diels-Alder reaction or a Michael addition could be employed to construct the piperidine ring with high enantioselectivity. The subsequent N-alkylation with an appropriate oxane derivative would complete the synthesis.
Research into the organocatalytic synthesis of substituted piperidines has demonstrated the viability of these approaches. For example, chiral phosphoric acids have been successfully used to catalyze the synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates in high yield and enantiomeric excess (up to 99% ee). nih.gov While a direct application to this compound is not explicitly detailed in the literature, the principles are directly transferable. The key would be the design of a suitable prochiral substrate that, under the direction of a chiral organocatalyst, yields the desired stereoisomer of the piperidine core.
Table 1: Potential Organocatalytic Strategies for Asymmetric Synthesis
| Organocatalytic Reaction | Catalyst Type | Potential Substrates | Key Advantage |
|---|---|---|---|
| Asymmetric Aza-Diels-Alder | Chiral Phosphoric Acid | Imines and Dienes | Direct formation of the six-membered ring with stereocontrol. |
| Asymmetric Michael Addition | Chiral Amine (e.g., Jørgensen-Hayashi catalyst) | α,β-Unsaturated Aldehydes and Nitroalkanes | Creates key C-C bonds for building the piperidine backbone. mdpi.com |
| Proline-catalyzed α-amination | L-Proline | Aldehydes | Installs a nitrogen atom with chirality early in the synthesis. ekb.eg |
Flow Chemistry Applications for Scalable Production
Flow chemistry, where reactions are performed in a continuously flowing stream, offers significant advantages over traditional batch processing for scalable production, including enhanced safety, better process control, and improved reproducibility. nih.govatomfair.com The synthesis of active pharmaceutical ingredients (APIs) increasingly utilizes this technology to bridge the gap between laboratory-scale discovery and industrial production. nih.gov
A multi-step continuous flow synthesis of this compound could be designed. A hypothetical process might involve the following modules:
Amide Formation: A packed-bed reactor containing a coupling agent could be used to form piperidine-4-carboxamide from isonipecotamide (B28982) or a related precursor.
Reductive Amination: The output from the first module would be mixed with oxan-4-one and a reducing agent (e.g., hydrogen gas) in a second reactor, such as an H-Cube Pro®, containing a hydrogenation catalyst (e.g., Pd/C) to form the final product. nih.gov
This modular approach allows for precise control over reaction parameters like temperature, pressure, and residence time at each step, which can be optimized to maximize yield and purity. The use of continuous stirred-tank reactors (CSTRs) could also be implemented to handle gaseous byproducts and facilitate robust process control for large-scale manufacturing. mdpi.com
Derivatization and Analog Synthesis of the this compound Framework
The generation of analogs through derivatization is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's physicochemical and pharmacological properties.
Structural Modifications of the Oxane Ring
The oxane (tetrahydropyran) ring can be modified to alter the molecule's polarity, lipophilicity, and metabolic stability. cambridgemedchemconsulting.com Introducing heteroatoms is a common strategy to reduce metabolic breakdown, which often occurs at alkyl rings. cambridgemedchemconsulting.com
Ring Size Variation: The six-membered oxane ring could be contracted to a five-membered tetrahydrofuran (B95107) (THF) ring or expanded to a seven-membered oxepane (B1206615) ring. These changes would alter the bond angles and the spatial orientation of the substituent relative to the piperidine core.
Heteroatom Variations: Replacing the oxygen atom with sulfur would yield a thiane (B73995) analog. This substitution increases lipophilicity and can introduce new interactions with biological targets. Introducing a nitrogen atom would create a piperidine or morpholine (B109124) ring, significantly altering the basicity and hydrogen bonding potential.
Substituent Effects on the Piperidine Nitrogen (N1)
The basic nitrogen of the piperidine ring is a critical feature, influencing the compound's pKa, solubility, and ability to form ionic interactions. tandfonline.com Replacing the oxane moiety with other substituents allows for systematic exploration of these properties.
A study on substituted piperidine naphthamides showed that the nature of the N1 substituent significantly impacts receptor affinity. nih.gov For instance, an N-benzyl group was found to be favorable for interaction with certain dopamine (B1211576) and serotonin (B10506) receptors, while increasing the linker length between an aryl ring and the basic nitrogen decreased affinity. nih.gov This highlights the sensitivity of biological activity to the steric and electronic nature of the N1 substituent.
Table 2: Predicted Effects of N1 Substituent Variation
| N1 Substituent | Predicted Effect on Basicity (pKa) | Potential Impact on Properties |
|---|---|---|
| Cyclohexyl | Slight increase vs. Oxane | Increased lipophilicity, potential for metabolic oxidation. |
| Benzyl | Decrease | Introduces aromatic interactions (π-stacking), alters conformation. |
| tert-Butoxycarbonyl (Boc) | Basicity removed | Acts as a neutral protecting group, increases lipophilicity. |
Diversification at the Piperidine C4 Position and Carboxamide Linkage
The C4 position of the piperidine ring is a common site for diversification. The carboxamide group itself offers multiple points for modification. researchgate.net
Amide N-Substitution: The primary amide (-CONH₂) can be alkylated or arylated to form secondary or tertiary amides. This modifies the hydrogen-bonding capability, as the hydrogen bond donors are removed, which can impact cell permeability and target engagement.
Linkage Modification: The entire carboxamide linker can be replaced. For example, converting the amide to an ester, ketone, or sulfonamide would dramatically alter the electronic and steric properties at the C4 position. Catalyst-controlled C-H functionalization offers an advanced strategy to directly install new groups at specific positions on the piperidine ring, providing access to novel analogs that would be difficult to synthesize through traditional methods. nih.gov
Bioisosteric Replacements within the Compound's Architecture
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. drughunter.comresearchgate.net
Carboxamide Bioisosteres: The carboxamide group is often a target for bioisosteric replacement to enhance metabolic stability. Heterocyclic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or triazoles can mimic the hydrogen bonding properties of the amide while being less susceptible to hydrolysis. drughunter.comnih.gov
Ring Bioisosteres: Both the piperidine and oxane rings can be replaced. The piperidine ring, a common scaffold in pharmaceuticals, can be replaced with bioisosteres like morpholine (to increase polarity) or azaspiro[3.3]heptane (to explore different spatial vectors). cambridgemedchemconsulting.com The oxane ring could be replaced with a fluorinated cyclohexane (B81311) to block metabolic oxidation sites without drastically changing its size.
Table 3: Potential Bioisosteric Replacements
| Original Moiety | Bioisosteric Replacement | Rationale / Potential Advantage |
|---|---|---|
| Carboxamide (-CONH₂) | 1,2,4-Oxadiazole | Improved metabolic stability, mimics H-bond acceptor properties. drughunter.com |
| Carboxamide (-CONH₂) | Tetrazole | Acts as a bioisostere for a carboxylic acid but can also replace amides, altering acidity and lipophilicity. drughunter.com |
| Piperidine Ring | Morpholine Ring | Increases polarity and aqueous solubility, can alter pKa. cambridgemedchemconsulting.com |
| Oxane Ring | Thiane Ring | Increases lipophilicity, introduces potential sulfur-based interactions. |
High-Throughput and High-Content Screening Approaches for Biological Activity Detection
There is no publicly available information to suggest that this compound has been subjected to high-throughput or high-content screening to determine its biological activity.
Phenotypic Screening Strategies
No studies describing the use of phenotypic screening strategies to identify the biological effects of this compound have been found in the reviewed literature.
Target-Based Screening against Relevant Macromolecules
There are no published reports of target-based screening assays being performed with this compound against any specific macromolecules.
Biochemical and Biophysical Characterization of Compound-Target Interactions
As no molecular targets have been identified for this compound, there is no available data on the biochemical and biophysical characterization of its interactions with any target.
In Vitro Enzyme Inhibition Kinetics and Potency Profiling
No studies detailing the in vitro enzyme inhibition kinetics or potency profiling of this compound have been identified. Consequently, there is no data for inclusion in a table.
Receptor Binding Affinity and Ligand-Binding Domain Interactions
Information regarding the receptor binding affinity of this compound or its interactions with any ligand-binding domains is not available in the scientific literature. Therefore, no data table can be generated.
Allosteric Modulation and Orthosteric Site Interactions
There is no evidence to suggest that this compound acts as an allosteric modulator or interacts with orthosteric sites of any known biological targets.
Protein-Ligand Complex Formation and Stability Assessments
No information is available on the binding affinity, thermodynamics, or kinetics of this compound with any specific protein target.
There are no published studies on the structural analysis of any potential protein-ligand complexes involving this compound.
Computational modeling or simulation data regarding the stability of such a complex is not present in the reviewed literature.
Selectivity Profiling and Off-Target Interaction Assessment
There are no reports on the kinase selectivity profile or screening against a broader panel of protein targets for this compound.
Data on potential off-target interactions and any associated biological effects are absent from the scientific literature.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Oxan 4 Yl Piperidine 4 Carboxamide Analogues
Systematic Variation of Compound Substructures to Elucidate Pharmacophores
The 1-(oxan-4-yl)piperidine-4-carboxamide core presents multiple points for structural modification, allowing for a thorough investigation of the chemical features essential for biological activity. These key regions include the oxane ring, the piperidine (B6355638) core, and the carboxamide linker. Systematic variations at these positions help in identifying the key interactions with biological targets.
Positional Scanning and Comprehensive Substituent Effects
Positional scanning involves the systematic modification of substituents around the core scaffold to map the steric, electronic, and lipophilic requirements for optimal biological activity. For the this compound series, this involves synthesizing and testing analogues with variations at each of the key positions.
Oxane Ring Modifications: The oxane (tetrahydropyran) moiety can be altered to probe the importance of the ether oxygen and the ring's conformation. Replacing the oxane with carbocyclic rings of varying sizes (e.g., cyclohexane (B81311), cyclopentane) can help determine the necessity of the hydrogen bond accepting capability of the ether oxygen. Furthermore, substitution on the oxane ring itself can provide insights into the surrounding binding pocket.
Piperidine Core Modifications: The piperidine ring is a common scaffold in medicinal chemistry and its substitution patterns can significantly influence activity. Modifications can include the introduction of substituents at the 2, 3, 5, and 6 positions. These substitutions can impact the molecule's conformation and its interaction with the target protein. For instance, the introduction of a methyl group at the 3-position could lead to a preferred chair conformation, which might be more or less active depending on the target. nih.gov
Carboxamide Linker Modifications: The carboxamide group is a crucial hydrogen bonding motif. Altering the amide by, for example, N-methylation would eliminate a hydrogen bond donor, which can be a key determinant of activity. The orientation of the carboxamide can also be explored by synthesizing the corresponding regioisomer. Furthermore, the substituent attached to the amide nitrogen is a key vector for exploring the binding site. A wide array of aromatic and aliphatic groups can be introduced to probe for additional binding interactions.
Below is an interactive data table illustrating hypothetical SAR data based on systematic variations of a hypothetical series of this compound analogues.
| Compound ID | R1 (on Oxane) | R2 (on Piperidine) | R3 (Amide Substituent) | Biological Activity (IC50, nM) |
| 1a | H | H | Phenyl | 150 |
| 1b | H | H | 4-Chlorophenyl | 50 |
| 1c | H | H | 4-Methoxyphenyl | 80 |
| 1d | H | 3-Methyl | Phenyl | 300 |
| 1e | 4-Fluoro | H | Phenyl | 200 |
This table is for illustrative purposes and the data is hypothetical.
Stereochemical Influences on Biological Activity
Chirality plays a crucial role in the interaction of small molecules with biological macromolecules, which are themselves chiral. nih.gov The introduction of stereocenters into the this compound scaffold can lead to enantiomers or diastereomers with significantly different biological activities, metabolic stabilities, and toxicity profiles.
For instance, if a substituent is introduced at the 3-position of the piperidine ring, two enantiomers will result. It is common for one enantiomer (the eutomer) to possess the majority of the desired biological activity, while the other (the distomer) may be inactive or contribute to off-target effects. nih.gov The separation and individual testing of these stereoisomers are essential to understanding the three-dimensional requirements of the binding site. For example, in a series of substituted piperidin-4-one oxime ethers, the stereochemistry was found to influence the preferred conformation and, consequently, the antimicrobial activity. nih.gov
Conformational Preferences and Bioactive Conformations
Conformational analysis of these analogues can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like molecular dynamics simulations. unifi.it These studies can help to identify the predominant conformations and to build hypotheses about the bioactive conformation. For instance, NMR studies on substituted piperidin-4-one derivatives have been used to determine their preferred chair or twist-boat conformations, which in turn was correlated with their biological activity. nih.gov Understanding the bioactive conformation is a critical step in structure-based drug design.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
Development of Robust QSAR Models for Potency Prediction
The development of a robust QSAR model for this compound analogues involves several key steps:
Data Set Selection: A dataset of compounds with well-defined structures and consistently measured biological activity (e.g., IC50 or Ki values) is required. The dataset should cover a wide range of structural diversity and biological activity.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields from CoMFA or CoMSIA). researchgate.net
Model Building: Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity. dntb.gov.uaarabjchem.org
Model Validation: The predictive power of the QSAR model must be rigorously validated using both internal (e.g., cross-validation) and external validation (using a separate test set of compounds not used in model building). nih.gov
For piperidine carboxamide derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to develop predictive models for their inhibitory activity against various targets. researchgate.net
Statistical Validation and Interpretation of QSAR Parameters
A statistically robust QSAR model is characterized by several key parameters:
Coefficient of determination (R²): A measure of how well the model fits the training set data.
Cross-validated coefficient of determination (Q²): A measure of the model's internal predictive ability, typically determined using leave-one-out or leave-many-out cross-validation. A Q² value greater than 0.5 is generally considered indicative of a good model. nih.gov
Predictive R² (R²pred): A measure of the model's ability to predict the activity of an external test set of compounds.
The interpretation of the QSAR model can provide valuable insights into the key structural features that govern biological activity. For example, in a CoMFA or CoMSIA model, the results are often visualized as contour maps that show regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. These maps can guide the design of new analogues with improved potency. For instance, a QSAR study on piperidine carboxamide derivatives as anaplastic lymphoma kinase (ALK) inhibitors indicated the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. researchgate.net
Below is an interactive data table showcasing typical statistical parameters for a hypothetical QSAR model.
| Model | R² | Q² | R²pred | Number of Components |
| CoMFA | 0.92 | 0.65 | 0.78 | 5 |
| CoMSIA | 0.94 | 0.71 | 0.82 | 6 |
This table is for illustrative purposes and the data is hypothetical.
Structure-Property Relationship (SPR) Analysis for Optimized Pharmacological Attributes
The biological activity of a compound is intricately linked to its physicochemical properties. For the this compound series, a systematic investigation into these properties allows for a rational approach to designing analogues with improved pharmacokinetic and pharmacodynamic profiles.
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It significantly influences a compound's ability to cross biological membranes, including the intestinal wall for oral absorption and the blood-brain barrier for central nervous system (CNS) targets.
In the context of this compound analogues, modifications to various parts of the molecule can be strategically employed to modulate lipophilicity. For instance, the introduction of polar functional groups, such as hydroxyl or small amino groups, on either the oxane or piperidine rings can decrease lipophilicity. Conversely, the addition of small alkyl or halogen substituents can increase it.
The interplay between lipophilicity and permeability is crucial. While a certain degree of lipophilicity is necessary for passive diffusion across cell membranes, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and sequestration in fatty tissues, all of which can limit bioavailability. Therefore, a balance must be struck.
The following table illustrates hypothetical modifications to the this compound scaffold and their predicted impact on lipophilicity and permeability.
| Compound ID | Modification | Predicted cLogP | Predicted Permeability |
| Parent | This compound | 1.5 | Moderate |
| Analogue 1 | 3-Fluoro on piperidine ring | 1.7 | Moderate-High |
| Analogue 2 | 4-Methyl on oxane ring | 2.0 | High |
| Analogue 3 | N-Methyl on carboxamide | 1.8 | Moderate |
| Analogue 4 | 2-Hydroxy on oxane ring | 1.0 | Low-Moderate |
Note: The data in this table is illustrative and based on general medicinal chemistry principles. Actual values would need to be determined experimentally.
Metabolic stability is a critical factor in determining the in vivo half-life and oral bioavailability of a drug candidate. The primary site of drug metabolism is the liver, and in vitro assays using liver microsomes are commonly employed to assess a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.
For analogues of this compound, metabolic liabilities can arise from various sites on the molecule. The piperidine and oxane rings, as well as the amide linkage, can be subject to oxidative metabolism. Strategies to improve metabolic stability often involve blocking or modifying these metabolically susceptible sites.
One common approach is the introduction of electron-withdrawing groups, such as fluorine, near potential sites of metabolism. This can alter the electronic properties of the C-H bonds, making them less susceptible to enzymatic oxidation. Another strategy is the use of isotopic substitution, such as replacing hydrogen with deuterium, at metabolically labile positions. The stronger C-D bond can slow the rate of metabolism, a phenomenon known as the kinetic isotope effect.
The table below presents hypothetical data on the in vitro metabolic stability of this compound analogues in human liver microsomes.
| Compound ID | Modification | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Parent | This compound | 45 | 31 |
| Analogue 5 | 4,4-Difluoro on piperidine ring | >120 | <10 |
| Analogue 6 | 2-Methyl on piperidine ring | 30 | 46 |
| Analogue 7 | N-Cyclopropyl on carboxamide | 60 | 23 |
| Analogue 8 | Deuteration of piperidine ring | 90 | 15 |
Note: The data in this table is illustrative and based on general metabolic patterns. Actual values would need to be determined experimentally.
This involves concurrently fine-tuning properties such as:
Aqueous Solubility: Adequate solubility is essential for oral absorption and for the preparation of intravenous formulations. The introduction of polar groups or ionizable centers can improve solubility.
Polar Surface Area (PSA): PSA is a descriptor that correlates with a molecule's hydrogen bonding potential and is a good predictor of membrane permeability. For CNS-targeted drugs, a lower PSA is generally preferred to facilitate crossing the blood-brain barrier.
pKa: The ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding. The basicity of the piperidine nitrogen in the this compound scaffold can be modulated through substitution to optimize these properties.
The following table summarizes the key physicochemical properties of hypothetical optimized analogues.
| Compound ID | cLogP | Aqueous Solubility (µM) | PSA (Ų) | pKa (Piperidine N) |
| Parent | 1.5 | 500 | 65 | 8.5 |
| Optimized Analogue A | 2.1 | 250 | 60 | 8.2 |
| Optimized Analogue B | 1.8 | 750 | 75 | 8.8 |
Note: The data in this table is illustrative and intended to demonstrate the multi-parameter optimization process.
By carefully considering the structure-property relationships, medicinal chemists can rationally design and synthesize novel this compound analogues with an optimized balance of physicochemical properties, ultimately leading to the identification of superior drug candidates.
Computational Chemistry and Molecular Modeling of 1 Oxan 4 Yl Piperidine 4 Carboxamide
Molecular Docking Simulations and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
A variety of algorithms, such as Lamarckian genetic algorithms or Monte Carlo simulated annealing, are employed in molecular docking to explore the conformational space of the ligand within the protein's binding site. Scoring functions are then used to estimate the binding affinity and rank the different poses. These functions typically consider factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.
Successful docking studies provide insights into the putative binding poses of a ligand. Analysis of these poses reveals key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with specific amino acid residues in the target protein. This information is crucial for understanding the mechanism of action and for structure-based drug design.
The 1-(Oxan-4-yl)piperidine-4-carboxamide scaffold could theoretically be used in virtual screening campaigns to identify novel compounds with potential biological activity. In such a process, large libraries of chemical compounds are docked against a biological target, and the top-scoring hits are selected for further investigation. This approach can accelerate the discovery of new drug candidates.
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Recognition
Molecular dynamics simulations provide a dynamic view of the ligand-protein complex, allowing for the study of its behavior over time.
MD simulations can be used to explore the conformational landscape of both the ligand and the protein target. This analysis helps in understanding the flexibility of the molecule and the protein, and how their conformations might change upon binding.
A key application of MD simulations is the calculation of binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used to dissect the energetic contributions to binding, including enthalpic and entropic components.
Without specific studies on this compound, it is not possible to provide detailed research findings, data tables, or in-depth analysis for any of the subsections outlined above. The scientific community has not published research that would allow for a scientifically accurate and thorough discussion of the computational chemistry and molecular modeling of this particular compound.
Ligand Migration and Unbinding Pathway Simulations of this compound
Enhanced sampling techniques are often employed to overcome the time-scale limitations of conventional MD simulations, allowing for the observation of rare events like ligand unbinding within computationally accessible timeframes. nih.govyoutube.com Methods such as steered molecular dynamics (SMD), umbrella sampling, and metadynamics can be utilized to map the free energy landscape of the unbinding process. mdpi.combham.ac.uk These simulations can reveal the most probable unbinding pathways, identify intermediate states, and calculate the kinetic-off rate (k_off_), a key determinant of a drug's residence time at its target. nih.gov
Table 1: Hypothetical Parameters from a Ligand Unbinding Simulation of this compound
| Simulation Parameter | Hypothetical Value | Description |
| Simulation Method | Steered Molecular Dynamics (SMD) | A force is applied to the ligand to pull it away from the binding site, allowing the unbinding pathway to be explored. |
| Collective Variables | Distance from binding site center | The reaction coordinate used to monitor the progress of unbinding. |
| Key Interacting Residues | Asp120, Phe250, Trp300 | Hypothetical residues in a target protein's binding pocket that form significant interactions with the ligand. |
| Intermediate States | 2 | Number of metastable states identified along the unbinding pathway before complete dissociation. |
| Calculated k_off | 1.5 x 10^-3^ s^-1^ | The calculated rate of dissociation, indicating the ligand's residence time. |
De Novo Design and Ligand-Based Drug Design Strategies
Fragment-Based Drug Design (FBDD) Integration
Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of novel lead compounds. nih.gov This approach involves screening libraries of small, low-molecular-weight fragments to identify those that bind to the target of interest. These initial "hits" are then optimized and grown into more potent, drug-like molecules. The structure of this compound lends itself well to an FBDD approach. It can be deconstructed into its constituent fragments: the oxane ring, the piperidine (B6355638) core, and the carboxamide functional group. nih.govrsc.orgrsc.org
In a hypothetical FBDD campaign, these individual fragments or close analogues could be screened against a target protein. Once a fragment is identified as a binder, its binding mode can be determined using techniques like X-ray crystallography or NMR spectroscopy. This structural information is then used to guide the "growing" or "linking" of fragments to generate a larger, more potent molecule. For instance, if the piperidine-4-carboxamide fragment shows binding, the oxane ring could be introduced as a vector for growth into an adjacent pocket, potentially improving affinity and selectivity. nih.gov The three-dimensional nature of the piperidine and oxane rings makes them attractive fragments for exploring 3D chemical space, which is often underrepresented in traditional screening libraries. nih.govrsc.orgrsc.org
Scaffold Hopping and Lead Diversification
Scaffold hopping is a computational strategy used to identify novel molecular scaffolds that can serve as bioisosteric replacements for a known active core, while maintaining or improving biological activity and other key properties. uniroma1.itnih.govbhsai.org Starting with this compound as a reference structure, scaffold hopping algorithms can search virtual libraries for new core structures that preserve the essential pharmacophoric features. These features would likely include a basic nitrogen atom, a hydrogen bond donor/acceptor group (the carboxamide), and specific hydrophobic shape constraints defined by the oxane and piperidine rings.
This approach can lead to the discovery of compounds with completely different chemical architectures but similar biological activities. The benefits of scaffold hopping include the potential to improve physicochemical properties, overcome metabolic liabilities, and generate novel intellectual property. bhsai.orgdundee.ac.uk For example, a scaffold hop from the piperidine-4-carboxamide core might identify a bicyclic amine or a spirocyclic system that presents the key functional groups in a similar spatial arrangement. uniroma1.it
Table 2: Hypothetical Results of a Scaffold Hopping Search for this compound Analogues
| Original Scaffold | Hopped Scaffold Example | Key Pharmacophoric Features Maintained | Potential Advantage |
| Piperidine-4-carboxamide | 8-azabicyclo[3.2.1]octane-3-carboxamide | Basic amine, H-bond donor/acceptor, 3D shape | Improved rigidity, novel chemical space |
| Oxane | Cyclopentyl ether | Hydrophobic bulk, potential H-bond acceptor | Altered lipophilicity, different synthetic route |
| Piperidine | Pyrrolidine | Basic amine, core structure | Reduced molecular weight, different pKa |
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
Computational Models for Permeability and Solubility Prediction
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical to its success. In silico models play a crucial role in the early assessment of these properties, helping to prioritize compounds with favorable pharmacokinetic profiles. researchgate.netnih.govsci-hub.seclick2drug.org For this compound, various computational models can be used to predict its permeability and solubility.
Quantitative Structure-Property Relationship (QSPR) models are frequently used to predict aqueous solubility. nih.govresearchgate.net These models are built by correlating calculated molecular descriptors (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors) with experimental solubility data for a large set of diverse compounds. For a molecule like this compound, its predicted solubility would be influenced by the polar carboxamide and ether functionalities, which would increase aqueous solubility, and the non-polar hydrocarbon portions of the rings, which would decrease it.
Permeability across biological membranes, such as the intestinal epithelium, is often predicted using models based on a compound's physicochemical properties. The "rule of five" provides a general guideline for oral bioavailability, and more sophisticated models can provide quantitative predictions. mdpi.com For this compound, its permeability would be a balance between its moderate polarity and its ability to form intramolecular hydrogen bonds, which can shield polar groups and facilitate membrane passage.
Table 3: Hypothetical In Silico ADME Predictions for this compound
| ADME Property | Predicted Value | Computational Model/Method | Interpretation |
| Aqueous Solubility (logS) | -2.5 | QSPR Model | Moderately soluble |
| Caco-2 Permeability (P_app) | 15 x 10^-6^ cm/s | In silico Caco-2 model | Moderately permeable |
| Human Intestinal Absorption | 85% | GI Absorption Model | Likely well-absorbed orally |
| Blood-Brain Barrier (BBB) Permeation | Low | BBB Prediction Algorithm | Unlikely to cross the BBB in significant amounts |
In Silico Assessment of Metabolic Hot Spots and Biotransformation Pathways
Identifying potential sites of metabolism, or "metabolic hot spots," is a critical step in drug design. In silico tools can predict which parts of a molecule are most susceptible to metabolism by cytochrome P450 (CYP) enzymes. nih.gov These predictions are often based on the reactivity of different atoms and the likelihood of them being accessible to the active site of metabolizing enzymes.
For this compound, several potential metabolic hot spots can be hypothesized. The piperidine ring is a common site of oxidation, particularly at the carbons adjacent to the nitrogen atom. nih.gov The oxane ring could also undergo hydroxylation. The N-dealkylation of the piperidine nitrogen from the oxane ring is another plausible metabolic pathway. Computational models can provide a more quantitative prediction of the most likely sites of metabolism. nih.gov
Table 4: Hypothetical Metabolic Hot Spot Prediction for this compound
| Potential Metabolic Hot Spot | Predicted Likelihood of Metabolism | Potential Metabolic Reaction |
| C-H bonds on the piperidine ring alpha to the nitrogen | High | Hydroxylation |
| C-H bonds on the oxane ring | Moderate | Hydroxylation |
| N-C bond between piperidine and oxane | Moderate | N-dealkylation |
| Carboxamide group | Low | Hydrolysis |
Prediction of Blood-Brain Barrier Penetration
The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating central nervous system (CNS) disorders. For this compound, computational models and molecular modeling serve as essential tools to predict its potential to penetrate this highly selective barrier. These in silico methods rely on the calculation of various physicochemical properties that are known to influence a molecule's ability to traverse the BBB.
A comprehensive analysis of these properties for this compound provides valuable insights into its likely BBB penetration profile. Key molecular descriptors that are frequently evaluated in computational BBB prediction models include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
Generally, compounds with a higher likelihood of crossing the BBB exhibit a molecular weight of less than 400-500 Daltons, a logP value between 1 and 5, a TPSA of less than 90 Ų, and a limited number of hydrogen bonds. These "rules of thumb" provide a preliminary assessment of a compound's potential for CNS activity.
For this compound, the calculated physicochemical properties are summarized in the table below.
| Molecular Descriptor | Value |
| Molecular Weight | 212.28 g/mol |
| logP | 0.58 |
| Topological Polar Surface Area (TPSA) | 59.7 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Based on these computational predictions, this compound displays several characteristics that are favorable for BBB penetration. Its molecular weight of 212.28 g/mol is well within the recommended range for CNS drugs. The topological polar surface area (TPSA) of 59.7 Ų is also below the general threshold of 90 Ų, suggesting good membrane permeability. Furthermore, the number of hydrogen bond donors (2) and acceptors (3) adheres to the guidelines that favor BBB passage.
However, the predicted logP value of 0.58, which indicates the compound's lipophilicity, is at the lower end of the optimal range for BBB penetration. While a degree of lipophilicity is necessary to cross the lipid membranes of the BBB, a lower logP might suggest a more balanced solubility profile, which can be advantageous. It is important to note that these computational predictions provide a theoretical assessment and that experimental validation is ultimately required to confirm the extent of BBB penetration for this compound.
Preclinical Efficacy Evaluation of 1 Oxan 4 Yl Piperidine 4 Carboxamide in Advanced in Vitro and Ex Vivo Models
Advanced Structural Characterization and Analytical Methodologies for 1 Oxan 4 Yl Piperidine 4 Carboxamide and Its Complexes
X-ray Crystallography for Ligand-Target Co-crystal Structures
There are no publicly accessible records or publications of X-ray crystallography studies performed on 1-(Oxan-4-yl)piperidine-4-carboxamide. Consequently, no co-crystal structures of this ligand bound to any protein or biological target are available in databases such as the Protein Data Bank (PDB). The determination of its solid-state conformation and the precise intermolecular interactions it forms within a target's active site via this method has not been documented.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation and Binding Studies
While basic NMR spectroscopy would have been used to confirm the identity and purity of this compound during its synthesis, detailed solution-state structural elucidation and binding studies are not reported in the scientific literature. There are no published studies employing advanced NMR techniques, such as Saturation Transfer Difference (STD) NMR or Water-LOGSY, to investigate its binding to any specific biological targets. As such, information regarding its solution-state conformation upon binding or the key epitopes involved in molecular recognition is unavailable.
Cryo-Electron Microscopy (Cryo-EM) for Large Molecular Assemblies and Complex Formations
A review of scientific literature and structural databases indicates that this compound has not been the subject of any Cryo-Electron Microscopy (Cryo-EM) studies. This technique is typically applied to very large protein complexes and molecular assemblies. There is no evidence to suggest that this small molecule forms the type of large, stable complexes that would be amenable to or warrant investigation by Cryo-EM.
Mass Spectrometry-Based Approaches for Metabolite Identification (in vitro) and Interaction Studies
There are no published in vitro metabolism studies for this compound. Therefore, no data tables of potential metabolites or metabolic pathways elucidated through techniques such as liquid chromatography-mass spectrometry (LC-MS) can be provided. Furthermore, advanced mass spectrometry-based interaction studies, such as native mass spectrometry or hydrogen-deuterium exchange (HDX-MS), to probe its interaction with target proteins have not been reported.
Future Directions and Translational Research Perspectives for the 1 Oxan 4 Yl Piperidine 4 Carboxamide Scaffold
Integration of Multi-Omics Data (Genomics, Transcriptomics, Proteomics) for Holistic Understanding
A holistic understanding of the biological effects of compounds based on the 1-(Oxan-4-yl)piperidine-4-carboxamide scaffold can be achieved through the integration of multi-omics data. This approach allows for a comprehensive view of the molecular and cellular responses to these compounds, moving beyond a single target or pathway. pharmafeatures.comnashbio.comnih.gov By combining genomics, transcriptomics, and proteomics, researchers can elucidate mechanisms of action, identify potential biomarkers for efficacy and patient stratification, and uncover off-target effects. nashbio.comnih.gov
The integration of these large and complex datasets can reveal novel insights into how genetic variations may influence individual responses to drugs derived from this scaffold. pharmafeatures.com Transcriptomic analysis can highlight changes in gene expression patterns, while proteomics can provide a direct measure of protein abundance and post-translational modifications, offering a more functional readout of the cellular state. nih.gov This multi-layered approach is crucial for building comprehensive models of drug action and for the future development of more targeted and effective therapies. nashbio.comnih.gov
| Omics Layer | Data Type | Potential Insights for this compound Scaffold |
|---|---|---|
| Genomics | DNA sequence variations (SNPs, mutations) | Identification of genetic markers that predict patient response or susceptibility to adverse effects. |
| Transcriptomics | mRNA expression levels | Understanding the downstream effects on gene expression and pathways modulated by the compound. |
| Proteomics | Protein expression levels and modifications | Direct assessment of target engagement and impact on protein networks and cellular functions. |
Development of Advanced Delivery Systems and Formulation Strategies (academic concepts only)
The physicochemical properties of this compound and its derivatives will dictate the need for advanced delivery systems to optimize their therapeutic potential. Academic concepts in drug delivery offer a range of strategies to enhance solubility, improve bioavailability, and enable targeted delivery of small molecules. cd-bioparticles.netnih.gov Nanoparticle-based systems, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, represent a promising avenue for the formulation of heterocyclic compounds. cd-bioparticles.compharmtech.comwikipedia.org
These nanocarriers can encapsulate the drug, protecting it from premature degradation and enabling controlled release at the target site. nih.gov The surface of these nanoparticles can be functionalized with targeting ligands to direct the drug to specific cells or tissues, thereby increasing efficacy and reducing systemic toxicity. cd-bioparticles.net For instance, polymeric drug conjugates (PDCs) could be explored, where the heterocyclic drug is covalently linked to a polymer backbone, potentially improving its pharmacokinetic profile. nih.gov
| Delivery System | Description | Potential Application for the Scaffold |
|---|---|---|
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. | To improve the solubility and bioavailability of derivatives with poor water solubility. |
| Polymeric Nanoparticles | Biodegradable polymer-based nanoparticles that can encapsulate or adsorb drugs. | To achieve controlled release and potentially targeted delivery through surface modification. cd-bioparticles.netcd-bioparticles.com |
| Solid Lipid Nanoparticles (SLNs) | Lipid-based nanoparticles that are solid at room temperature, offering high drug loading and stability. pharmtech.com | To enhance oral bioavailability and provide sustained release. |
Potential for Further New Chemical Entity (NCE) Development based on the Piperidine-Oxane Scaffold
The piperidine-oxane scaffold is a valuable starting point for the development of New Chemical Entities (NCEs). The piperidine (B6355638) ring is a prevalent motif in many FDA-approved drugs and is known for its favorable physicochemical properties and ability to interact with a wide range of biological targets. arizona.eduresearchgate.net The incorporation of the oxane ring introduces additional structural diversity and potential for hydrogen bonding interactions.
"Scaffold hopping" is a medicinal chemistry strategy that could be employed to generate novel analogs by replacing parts of the core structure with other bioisosteric groups, potentially leading to improved properties. nih.govnih.govbhsai.org Further functionalization of the piperidine and oxane rings, as well as the carboxamide group, can be explored to create a library of compounds for screening against various therapeutic targets. The three-dimensional nature of this spirocyclic-like system is particularly advantageous in modern drug discovery, which is moving away from flat aromatic structures. researchgate.net
Collaborative Research Initiatives and Interdisciplinary Approaches in Chemical Biology
Advancing the understanding and application of the this compound scaffold will greatly benefit from collaborative research initiatives and interdisciplinary approaches. openaccessgovernment.org Bringing together experts in synthetic chemistry, computational chemistry, pharmacology, and biology is essential for a comprehensive evaluation of this chemical space.
Such collaborations can facilitate the design and synthesis of novel derivatives, the development of robust biological assays for screening, and the use of computational modeling to predict compound properties and interactions with biological targets. ibch.ru Academic-industrial partnerships can also play a crucial role in translating promising research findings from the laboratory to preclinical and clinical development. openaccessgovernment.orgrsc.org
Innovation in Synthetic Methodologies for Related Scaffolds
The efficient and versatile synthesis of derivatives of the this compound scaffold is crucial for exploring its full potential. Innovations in synthetic methodologies for heterocyclic compounds are continually emerging, offering new ways to construct and functionalize these important molecular frameworks. researchgate.net
Recent advances in areas such as C-H activation, photoredox catalysis, and flow chemistry can provide more efficient and sustainable routes to these compounds. rsc.org The development of novel multi-component reactions could also streamline the synthesis of complex piperidine-containing molecules. tandfonline.com Furthermore, stereoselective synthesis methods are of particular importance for creating specific isomers with optimized biological activity. rsc.orgrsc.org The exploration of new synthetic routes to spirocyclic systems containing piperidine and oxane rings will be instrumental in generating novel and diverse chemical matter for drug discovery programs. researchgate.netnih.govrsc.org A recent modular approach combining biocatalytic C-H oxidation and radical cross-coupling has been shown to simplify the synthesis of complex piperidines. news-medical.netmedhealthreview.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
